molecular formula C18H18O3 B13886676 ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate

ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate

Cat. No.: B13886676
M. Wt: 282.3 g/mol
InChI Key: CGHYYEMQDUPZOK-UHFFFAOYSA-N
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Description

Ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate is an organic compound that features a fluorenyl group attached to a hydroxypropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate typically involves the esterification of 2-(9H-fluoren-2-yl)-2-hydroxypropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acidic ion-exchange resins can be used to facilitate the esterification reaction under milder conditions, reducing energy consumption and improving safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Oxidation: 2-(9H-fluoren-2-yl)-2-oxopropanoate.

    Reduction: 2-(9H-fluoren-2-yl)-2-hydroxypropanol.

    Substitution: 2-(9H-fluoren-2-yl)-2-hydroxypropanoic acid.

Scientific Research Applications

Ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of polymers and materials with specific optical properties.

Mechanism of Action

The mechanism by which ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate exerts its effects depends on the specific reaction or application. For example, in ester hydrolysis, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and ethanol. The fluorenyl group can also interact with various molecular targets, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate can be compared with other fluorenyl derivatives such as:

    2-(9H-fluoren-2-yl)acetic acid: Similar structure but lacks the ester group.

    9,9-bis(4-hydroxyphenyl)fluorene: Contains additional hydroxyl groups, leading to different reactivity and applications.

    2-(9H-fluoren-2-yl)ethanol: Similar structure but with an alcohol group instead of an ester.

The uniqueness of this compound lies in its combination of the fluorenyl group with a hydroxypropanoate ester, providing a balance of reactivity and stability that is valuable in various research and industrial applications.

Properties

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate

InChI

InChI=1S/C18H18O3/c1-3-21-17(19)18(2,20)14-8-9-16-13(11-14)10-12-6-4-5-7-15(12)16/h4-9,11,20H,3,10H2,1-2H3

InChI Key

CGHYYEMQDUPZOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C1=CC2=C(C=C1)C3=CC=CC=C3C2)O

Origin of Product

United States

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